molecular formula C13H14FN3O2S B3007190 2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921846-22-2

2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B3007190
CAS RN: 921846-22-2
M. Wt: 295.33
InChI Key: PVTBDURHZPJDEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid involves starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and includes stereochemical determination by X-ray crystallography . Similarly, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivative follows a sequence of reactions, with the molecular structure confirmed by various spectroscopic methods and X-ray crystallography . The synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate involves cyclization, N-alkylation, hydrolyzation, and chlorination, with the structure confirmed by 1H NMR .

Molecular Structure Analysis

The molecular structures of the compounds in the papers are determined using spectroscopic techniques and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecules. For example, the crystal structure of the compound in paper reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, alkylation, hydrolyzation, and chlorination . These reactions are influenced by various factors such as reaction conditions and the presence of functional groups that can affect the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structures and the types of intermolecular interactions they exhibit. For example, the presence of fluorine atoms can influence the lipophilicity and potential bioactivity of the compounds. The spectroscopic data, including IR and NMR spectra, provide insights into the functional groups present and their chemical environment .

Scientific Research Applications

Radioligand Synthesis for PET Studies

The compound 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, closely related to the chemical , has been used in the synthesis of potential histamine H3 receptor ligands. These ligands, labeled with 18F, are significant for positron emission tomography (PET) clinical studies, providing insights into receptor mapping and function in various conditions (Iwata et al., 2000).

Antihistamine Synthesis

An unusual synthesis mechanism involving 1-(4-fluorobenzyl)-2-chloro-6isopropoxy-1H-benzo[d]imidazole and 1-methylpiperidinamine was reported, leading to the formation of a compound similar to the specified chemical. This study provides insights into complex chemical reactions that might be relevant for developing new antihistamines (Jha, 2005).

Anticancer Compound Development

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which include structures similar to the specified chemical, were synthesized for anticancer research. These compounds showed significant cytotoxic activities against various cancer cell lines, particularly breast cancer, highlighting their potential in anticancer drug development (Abu-Melha, 2021).

Antibacterial Agents

Compounds including 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, closely related to the chemical , were synthesized and found to have significant antibacterial activity. This highlights the potential use of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Antipsychotic Agent Research

Compounds structurally similar to the specified chemical were synthesized and evaluated for their antipsychotic-like profile. These compounds did not interact with dopamine receptors, unlike traditional antipsychotics, offering a new avenue for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c14-10-3-1-9(2-4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTBDURHZPJDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(N2CC(=O)N)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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